

# LEI110: A Comparative Guide to its Selectivity Profile Against Phospholipases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **LEI110** against various phospholipases, alongside other well-established inhibitors. The information is intended to assist researchers in selecting the most appropriate tool for their studies in lipid signaling and drug development.

### **Overview of LEI110**

**LEI110** is a potent  $\alpha$ -ketoamide-based inhibitor primarily targeting the HRAS-like suppressor (HRASLS) family of enzymes, which possess phospholipase A2 (PLA2) activity. It has emerged as a valuable chemical probe for investigating the physiological and pathological roles of these enzymes.

# Comparative Selectivity Profile of LEI110 and Other Phospholipase Inhibitors

The following table summarizes the inhibitory potency of **LEI110** against members of the HRASLS family and compares it with other known phospholipase inhibitors targeting different PLA2 subfamilies.



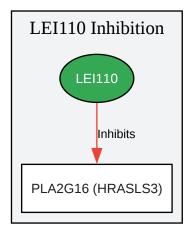
Inhibitor	Target Phospholipase	Enzyme Subfamily	Inhibition (IC50 / Ki / pIC50)
LEI110	PLA2G16 (HRASLS3)	HRASLS	Ki = 20 nM[1][2]
PLA2G16	HRASLS	$pIC50 = 7.0 \pm 0.1[1]$	
HRASLS2 (PLAAT2)	HRASLS	$pIC50 = 6.8 \pm 0.1[1]$	
RARRES3 (HRASLS5)	HRASLS	$pIC50 = 6.8 \pm 0.1[1]$	
iNAT (PLAAT-5)	HRASLS	$pIC50 = 7.6 \pm 0.1[1]$	
Pyrrophenone	cPLA2α (GIVA)	Cytosolic PLA2	IC50 = 4.2 nM
OTFP	iPLA2 (GVIA)	Calcium-independent PLA2	IC50 = 49 - 54 nM
LY315920 (Varespladib)	sPLA2-IIA	Secreted PLA2	IC50 = 7 nM
Rutin	PLA2-II	Secreted PLA2	Efficiently inhibits
AVX235	cPLA2α (GIVA)	Cytosolic PLA2	Potent inhibitor

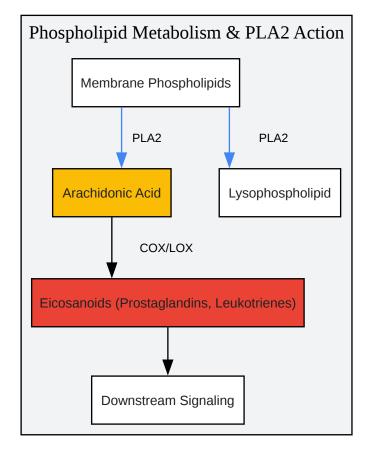
Note: Direct comparative data for **LEI110** against cPLA2, iPLA2, and sPLA2 subfamilies is not readily available in the public domain. The selectivity of **LEI110** is primarily characterized within the HRASLS family of thiol hydrolases.

## **Signaling Pathway and Experimental Workflow**

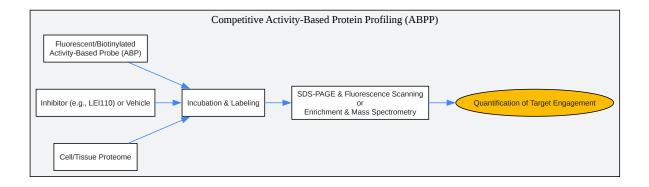
To visualize the context of **LEI110**'s action and the methods used for its characterization, the following diagrams are provided.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LEI110: A Comparative Guide to its Selectivity Profile Against Phospholipases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617828#selectivity-profile-of-lei110-against-different-phospholipases]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com